



# Application Notes and Protocols: 2-Phenylazocane as a Scaffold in Medicinal Chemistry

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Compound of Interest		
Compound Name:	2-Phenylazocane	
Cat. No.:	B15273238	Get Quote

Disclaimer: The **2-phenylazocane** scaffold is a novel chemical entity with limited currently available data in published literature. The following application notes and protocols are presented as a prospective guide for researchers and drug development professionals interested in exploring this scaffold. The proposed methodologies and potential applications are based on established principles of medicinal chemistry and draw parallels from structurally related compounds.

## Introduction

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2][3][4] The azocane ring, an eight-membered saturated heterocycle, represents a less explored area of chemical space, offering opportunities for the development of novel therapeutics with unique pharmacological profiles.[5][6] The introduction of a phenyl group at the 2-position of the azocane ring can impart favorable pharmacokinetic and pharmacodynamic properties. The phenyl group can engage in various non-covalent interactions with biological targets, including hydrophobic and  $\pi$ -stacking interactions, and can serve as a key pharmacophoric element.[7] [8][9] This document outlines the potential applications of the **2-phenylazocane** scaffold and provides hypothetical protocols for its synthesis and biological evaluation.

# **Potential Therapeutic Applications**



Based on the biological activities of structurally similar compounds, derivatives of the **2- phenylazocane** scaffold may exhibit potential in several therapeutic areas:

- Central Nervous System (CNS) Disorders: The conformational flexibility of the azocane ring, combined with the lipophilicity of the phenyl group, may allow for penetration of the bloodbrain barrier. This could enable the development of agents targeting CNS disorders such as depression, anxiety, schizophrenia, and neurodegenerative diseases.
- Oncology: Many anticancer agents incorporate nitrogen-containing heterocycles.[1] The 2phenylazocane scaffold could serve as a basis for the design of novel cytotoxic agents or inhibitors of cancer-related signaling pathways.
- Inflammatory Diseases: The anti-inflammatory properties of various heterocyclic compounds are well-documented. 2-Phenylazocane derivatives could be explored as potential inhibitors of inflammatory mediators.
- Infectious Diseases: The development of new antimicrobial agents is a critical area of research. The 2-phenylazocane scaffold could be functionalized to target bacterial or fungal pathogens.

### **Data Presentation**

Table 1: Hypothetical Physicochemical Properties of 2-

**Phenylazocane Derivatives** 

Compound ID	R1 Substituent	R2 Substituent	Calculated logP	Predicted Solubility (mg/mL)
PA-001	Н	Н	3.2	0.5
PA-002	4-Cl	Н	3.9	0.2
PA-003	Н	СОСН3	2.8	1.2
PA-004	4-OCH3	Н	3.0	0.8



Table 2: Hypothetical Biological Activity of 2-

**Phenylazocane Derivatives** 

Compound ID	Target	Assay Type	IC50 (μM)
PA-001	Serotonin Transporter	Radioligand Binding	1.2
PA-002	Dopamine D2 Receptor	Functional Assay	0.8
PA-003	Tubulin	Polymerization Assay	5.4
PA-004	TNF-α	ELISA	2.1

# **Experimental Protocols**

## Protocol 1: Proposed Synthesis of 2-Phenylazocane

This protocol describes a hypothetical multi-step synthesis of the parent **2-phenylazocane** scaffold.

#### Step 1: N-protection of 7-aminoheptanoic acid

- Dissolve 7-aminoheptanoic acid in a 1:1 mixture of dioxane and water.
- Add sodium bicarbonate to the solution.
- Cool the mixture to 0°C in an ice bath.
- Add benzyl chloroformate dropwise while maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-7-aminoheptanoic acid.

#### Step 2: Amide coupling with phenethylamine



- Dissolve N-Cbz-7-aminoheptanoic acid in dichloromethane.
- Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Add phenethylamine to the reaction mixture.
- Stir the reaction at room temperature for 24 hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over sodium sulfate, filter, and concentrate to yield the amide intermediate.

#### Step 3: Reductive cyclization

- Dissolve the amide intermediate from Step 2 in dry tetrahydrofuran (THF) under an inert atmosphere.
- Add a solution of lithium aluminum hydride (LAH) in THF dropwise at 0°C.
- Reflux the reaction mixture for 12 hours.
- Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water.
- Filter the resulting suspension and concentrate the filtrate to obtain the crude cyclized product.

#### Step 4: N-deprotection

- Dissolve the crude product from Step 3 in methanol.
- Add palladium on carbon (10 wt. %) to the solution.
- Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
- Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield 2phenylazocane.



Purify the final product by column chromatography.

# Protocol 2: In Vitro Biological Evaluation - Serotonin Transporter (SERT) Binding Assay

This protocol outlines a hypothetical radioligand binding assay to assess the affinity of **2-phenylazocane** derivatives for the serotonin transporter.

- Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human serotonin transporter.
- Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, pH 7.4.
- Radioligand: Use [3H]Citalopram as the radioligand.
- Assay Procedure:
  - 1. In a 96-well plate, add 50  $\mu$ L of assay buffer, 50  $\mu$ L of test compound (or vehicle for total binding, or a saturating concentration of a known SERT inhibitor like fluoxetine for non-specific binding), and 50  $\mu$ L of radioligand solution.
  - 2. Add 50  $\mu$ L of the membrane preparation to initiate the binding reaction.
  - 3. Incubate the plate at room temperature for 60 minutes.
  - 4. Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.
  - 5. Wash the filters three times with ice-cold assay buffer.
  - 6. Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

## **Mandatory Visualization**

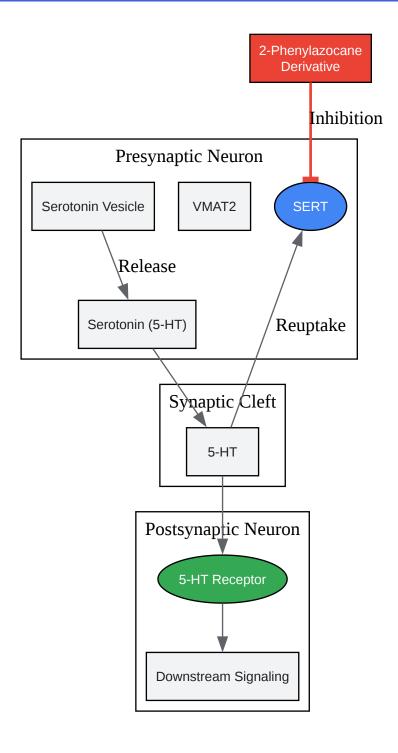




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Caption: Workflow for the synthesis and biological evaluation of **2-phenylazocane** derivatives.





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Caption: Proposed mechanism of action for a **2-phenylazocane** derivative as a serotonin reuptake inhibitor.



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